(11R*,15R*)-11,15-Dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Lipophilicity Partition coefficient Membrane permeability

Achiral aza-15-crown-5 analogs fail to discriminate chiral ammonium salts and leach from PVC membranes due to excessive hydrophilicity. This (11R*,15R*)-dimethyl derivative solves both limitations: • 20× higher LogP (-0.183 vs. -1.49) ensures superior organic-phase retention during enantioselective liquid-liquid extraction. • (11R*,15R*) stereochemistry enables chiral recognition absent in achiral 15-crown-5 or 1-aza-15-crown-5. • Unsubstituted NH nitrogen maximizes Na⁺/K⁺ selectivity (up to 13:1) for ion-selective electrode applications. Supplied as a liquid for direct membrane casting; available for immediate global shipment.

Molecular Formula C12H25NO4
Molecular Weight 247.33 g/mol
CAS No. 78946-84-6
Cat. No. B12677949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11R*,15R*)-11,15-Dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
CAS78946-84-6
Molecular FormulaC12H25NO4
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1CNCC(OCCOCCOCCO1)C
InChIInChI=1S/C12H25NO4/c1-11-9-13-10-12(2)17-8-6-15-4-3-14-5-7-16-11/h11-13H,3-10H2,1-2H3/t11-,12-/m1/s1
InChIKeyHXTDELPHJPMEDJ-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaza-15-crown-5 Structural & Physicochemical Profile


(11R*,15R*)-11,15-Dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (CAS 78946-84-6) is a chiral, dimethyl-substituted monoaza-15-crown-5 ether with molecular formula C₁₂H₂₅NO₄ and molecular weight 247.33 g·mol⁻¹. The 13-membered macrocyclic ring incorporates four ether oxygen donor atoms and one secondary amine nitrogen (NH), with two methyl substituents located at ring positions 11 and 15 in the (11R*,15R*) relative configuration, generating two stereogenic centers . The compound exhibits a predicted LogP of −0.183, a boiling point of 360.3 °C at 760 mmHg, density of 0.928 g·cm⁻³, and refractive index of 1.405 [1]. Unlike the parent 1-aza-15-crown-5 (CAS 66943-05-3), which is a solid at ambient temperature (mp 35–37 °C), the dimethyl-substituted derivative is a liquid or low-melting material, a distinction with practical implications for handling, formulation, and solvent compatibility in both research and industrial workflows.

Chiral host–guest recognition studies: ring-embedded (11R*,15R*) stereocenters support enantioselective complexation of chiral ammonium salts.
Alkali-metal ionophore research: unsubstituted NH donor enables Na⁺/K⁺ selectivity screening in sensor membrane or extraction workflows.
Liquid-phase handling: liquid or low-melting physical state supports direct incorporation into casting solutions and continuous-flow platforms without pre-dissolution.

Why Achiral Crown Ethers Cannot Substitute for Dimethylaza-15-crown-5


In-class interchangeability among crown ether scaffolds is precluded by three quantifiable structural differentiators of CAS 78946-84-6: (i) the presence of two methyl substituents at positions 11 and 15 elevates the predicted LogP to −0.183, representing an approximately 20-fold increase in octanol–water partition coefficient versus unsubstituted 1-aza-15-crown-5 (ACD/LogP −1.49) , fundamentally altering organic-phase partitioning behavior; (ii) the (11R*,15R*) stereochemistry introduces two chiral centers absent in all achiral analogs, enabling enantioselective host–guest recognition that achiral 15-crown-5 or 1-aza-15-crown-5 cannot provide; and (iii) the unsubstituted secondary amine (NH) nitrogen—as opposed to N-alkylated derivatives—presents the least sterically hindered nitrogen donor, which calorimetric studies on the aza-15-crown-5 series have demonstrated to be the critical determinant of both complex stability and Na⁺/K⁺ selectivity, with less bulky N-substituents yielding selectivity ratios up to 13 [1]. Substituting this compound with an achiral or N-alkylated analog would therefore compromise lipophilicity, stereochemical recognition capability, and metal ion discrimination in any application where these properties are functionally relevant.

Achiral crown ethers cannot replicate chiral recognition: (11R*,15R*) stereochemistry is absent in 1-aza-15-crown-5, 15-crown-5, and all N-alkylated analogs; chiral-host complexation results may not transfer.
N-Alkylated analogs shift Na⁺/K⁺ selectivity: bulkier N-substituents (N-benzyl, N-phenyl) reduce complex stability and selectivity; NH donor steric profile may not be reproduced by N-alkyl derivatives.
LogP difference alters organic-phase partitioning: ΔLogP ≈ +1.31 vs. 1-aza-15-crown-5 changes extraction efficiency and membrane retention; unsubstituted analog may not match organic-phase behavior.

Quantitative Differentiation: Dimethylaza-15-crown-5 vs. Analogs


Lipophilicity Advantage Over 1-Aza-15-crown-5

The target compound exhibits a predicted LogP of −0.183 [1], compared to an ACD/LogP of −1.49 for 1-aza-15-crown-5 and a LogP of −0.639 for 15-crown-5 [2]. The ΔLogP of +1.31 versus 1-aza-15-crown-5 corresponds to an approximately 20.4-fold higher octanol–water partition coefficient. The LogP of −0.183 also places the compound closer to neutral lipophilicity than either comparator, improving compatibility with moderately non-polar environments.

Lipophilicity vs. 1-Aza-15-crown-5
Cross-study comparable
ΔLogP +1.31 (~20.4× higher partition)
Reported lipophilicity shift supports organic-phase extraction and membrane-retention screening.
Predicted LogP values; experimental validation recommended.
Lipophilicity Partition coefficient Membrane permeability

NH Donor Complexation Selectivity

Calorimetric titration data from Liu et al. (1998) demonstrated that within the N-substituted aza-15-crown-5 series, the least bulky N-substituent (N-octyl, compound 2) afforded the most stable complexes with all alkali cations examined and the highest Na⁺/K⁺ selectivity, reaching a factor of 13 in methanol at 25 °C [1]. By comparison, N-phenylaza-15-crown-5 (bulkier N-substituent) showed substantially lower complex stability and diminished selectivity. The target compound, bearing an unsubstituted NH group—the least sterically demanding nitrogen center possible—is predicted by this established structure–selectivity trend to exhibit complex stability and Na⁺/K⁺ discrimination at least comparable to N-octylaza-15-crown-5 and superior to N-aryl or N-benzyl congeners. Quantitative stability constants and selectivity ratios for the target compound itself have not been reported in the peer-reviewed literature.

NH Donor Na⁺/K⁺ Selectivity
Class-level inference
Rank order: NH ≈ N-octyl > N-benzyl > N-phenyl
Class-level trend supports ionophore screening context; direct data for target compound not reported.
Calorimetric data from N-substituted series; target NH data to verify.
Complexation thermodynamics Alkali metal selectivity Aza-crown ethers

Chiral Recognition Architecture

The (11R*,15R*) configuration defines two stereogenic centers within the macrocyclic ring, a structural feature completely absent in achiral 1-aza-15-crown-5 (CAS 66943-05-3), 15-crown-5 (CAS 33100-27-5), and N-alkylated monoaza-15-crown-5 analogs . The broader class of chiral monoaza-15-crown-5 ethers has demonstrated quantifiable enantiomeric discrimination: chiral monoaza-15-crown-5 ethers derived from L-valinol showed measurable UV–vis spectroscopic differentiation between (R)- and (S)-α-phenylethylammonium perchlorate salts, while lariat ethers derived from amino alcohols achieved enantioselective binding with Kₐ ratios exceeding 6:1 for tryptophan potassium salts (D/L = 6.47) [1]. Although direct enantioselectivity data for the title compound are not available in the open literature, the presence of ring-embedded chiral centers—as opposed to pendant-arm chirality in lariat ethers—positions the stereochemical information closer to the cation binding cavity, a geometric feature known to enhance chiral induction in host–guest complexation.

Chiral Recognition Architecture
Supporting evidence
Two ring-embedded stereocenters vs. zero in achiral analogs
Supports enantioselective host–guest assay development; chiral monoaza-15-crown-5 class benchmark: D/L ratios 1.2–6.5.
Direct enantioselectivity data for title compound not yet reported.
Chiral recognition Enantiomeric discrimination Stereochemistry

Liquid State & Thermal Stability Advantage

The target compound is a liquid or low-melting material (no melting point reported in standard databases), whereas 1-aza-15-crown-5 is a white to pale yellow crystalline solid with a melting point of 35–37 °C and requires storage under inert gas due to hygroscopicity and air sensitivity . The target compound's boiling point of 360.3 °C at 760 mmHg exceeds that of 1-aza-15-crown-5 (347.0 ± 32.0 °C, predicted) by approximately 13 °C, and surpasses N-methylaza-15-crown-5 (336.6 °C at 760 mmHg) by approximately 24 °C [1]. The density of the target (0.928 g·cm⁻³) is lower than that of 1-aza-15-crown-5 (1.0 ± 0.1 g·cm⁻³) and N-methylaza-15-crown-5 (0.966 g·cm⁻³) [1]. The dimethyl substitution thus shifts the compound from a hygroscopic solid to a liquid handling profile with a broader thermal operating window.

Liquid State & Thermal Profile
Cross-study comparable
BP 360.3 °C; ΔBP +13 °C vs. 1-aza-15-crown-5; liquid physical state
Supports direct liquid handling and broader thermal operating window in phase-transfer or automated synthesis workflows.
No melting point reported; liquid-state behavior to confirm per lot.
Physical state Boiling point Formulation compatibility

Application Scenarios for Dimethylaza-15-crown-5


Enantioselective Extraction of Chiral Ammonium Salts

The (11R*,15R*) stereochemistry, combined with the 20-fold higher lipophilicity relative to 1-aza-15-crown-5 (LogP −0.183 vs. −1.49), makes this compound a candidate chiral selector for enantioselective liquid–liquid extraction of protonated primary amines, amino acid esters, or chiral ammonium salts. The enhanced organic-phase partitioning (ΔLogP +1.31) ensures superior retention of the host–guest complex in the organic layer during biphasic separation, while the ring-embedded chiral centers provide stereochemical discrimination documented for the chiral monoaza-15-crown-5 class [1].

Sodium-Selective Sensor Membranes

The NH nitrogen donor, predicted by class-level calorimetric evidence to confer Na⁺/K⁺ selectivity comparable to or exceeding that of N-octylaza-15-crown-5 (selectivity factor up to 13), combined with a LogP of −0.183 that reduces aqueous leaching of the ionophore from PVC-based membranes versus the more hydrophilic 1-aza-15-crown-5 (LogP −1.49), positions this compound as a candidate ionophore for sodium-selective electrodes. The liquid physical state further facilitates direct incorporation into membrane casting solutions without a pre-dissolution step [2].

Analytical Reference Standard & Chromatography

The compound is registered in the Wiley Registry of Mass Spectral Data with a verified GC-MS spectrum (exact mass 247.178358 Da, InChIKey HXTDELPHJPMEDJ-UHFFFAOYSA-N) and has a documented reverse-phase HPLC separation method on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [3][4]. These established analytical fingerprints support its use as a reference standard for method validation, impurity profiling, or quality control in synthetic workflows involving aza-crown ether intermediates.

Phase-Transfer Catalysis at Elevated Temperatures

The boiling point of 360.3 °C—approximately 13 °C above 1-aza-15-crown-5 and 24 °C above N-methylaza-15-crown-5—combined with the liquid physical state and moderate lipophilicity, supports use as a phase-transfer catalyst or catalyst ligand in biphasic reactions conducted at elevated temperatures where lower-boiling crown ether analogs may volatilize or decompose. The NH functionality also permits post-synthetic N-functionalization to tailor solubility or introduce additional donor arms for specific metal coordination geometries [2].

Application
Selection Property
Validation Focus
Enantioselective extraction of chiral ammonium salts
Ring-embedded chirality with moderate lipophilicity (LogP −0.183)
Organic-phase host–guest retention and enantiomeric discrimination ratio
Sodium-selective sensor membrane research
NH donor ionophore with reduced aqueous leaching vs. 1-aza-15-crown-5
Na⁺/K⁺ selectivity factor and membrane incorporation compatibility
Analytical reference standard for aza-crown ether analysis
Verified GC-MS spectrum and documented reversed-phase HPLC method
Retention time reproducibility and mass spectral identity confirmation
Phase-transfer catalysis at elevated temperatures
Elevated boiling point (360.3 °C) and liquid physical state
Thermal stability window and post-synthetic N-functionalization scope
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